molecular formula C23H18Cl2N2O2 B11215724 9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11215724
M. Wt: 425.3 g/mol
InChI Key: BYDOMPHLXADNNG-UHFFFAOYSA-N
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Description

9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzoxazine moiety. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the benzoxazine ring: This involves the cyclization of an ortho-aminophenol derivative with a suitable aldehyde or ketone.

    Chlorination: The final step involves the chlorination of the compound to introduce the chloro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications. For example, its structural features might be optimized to develop new drugs with specific pharmacological activities.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro and methoxy groups in 9-Chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine distinguishes it from similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

9-chloro-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-16-9-6-14(7-10-16)20-13-21-18-12-15(24)8-11-22(18)29-23(27(21)26-20)17-4-2-3-5-19(17)25/h2-12,21,23H,13H2,1H3

InChI Key

BYDOMPHLXADNNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl

Origin of Product

United States

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